molecular formula C22H23NO4 B557874 1-Fmoc-4-piperidineacetic acid CAS No. 180181-05-9

1-Fmoc-4-piperidineacetic acid

Cat. No. B557874
M. Wt: 365.4 g/mol
InChI Key: CQAGUAUKAZHOSU-UHFFFAOYSA-N
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Description

1-Fmoc-4-piperidineacetic acid is a chemical compound with the molecular formula C22H23NO4 . It is also known by other synonyms such as FMOC-4-CARBOXYMETHYL-PIPERIDINE and N-Fmoc-4-piperidineacetic acid . The compound has a molecular weight of 365.4 g/mol .


Molecular Structure Analysis

The IUPAC name for 1-Fmoc-4-piperidineacetic acid is 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid . The InChI string and Canonical SMILES for the compound are also provided .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4 g/mol . Other computed properties include an XLogP3-AA of 3.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Human Flavin-Containing Monooxygenases

Research by Cashman and Zhang (2006) discusses the role of human flavin-containing monooxygenase (FMO) in the pharmacological and toxicological significance of various compounds. FMOs are involved in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into harmless, polar, readily excreted metabolites. This process can sometimes lead to the bioactivation of chemicals into reactive materials causing toxicity. The study emphasizes that FMO is not easily induced nor readily inhibited, minimizing potential adverse drug-drug interactions, which may provide advantages in drug design and discovery (Cashman & Zhang, 2006).

Flavonoids Mediated ‘Green’ Nanomaterials

Sathishkumar et al. (2018) discuss the therapeutic applications of flavonoids present in plant materials for the ‘Green’ synthesis of metal nanomaterials. These materials are used to treat various cancer cells and pathogenic microbes, highlighting the experimental approach for flavonoids-mediated nanomaterial (FMN) synthesis as simple, rapid, cost-effective, and reproducible. This review outlines the significance, mechanisms, and future trends of FMN, pointing to the dual function of these nanomaterials as both nano-carrier and nano-drug in various biomedical sectors, potentially including applications for compounds like 1-Fmoc-4-piperidineacetic acid (Sathishkumar et al., 2018).

Chemistry and Bioactivity of Flos Magnoliae

Shen et al. (2008) explore the chemistry and pharmacological effects of Flos Magnoliae (FM), a Chinese medicinal herb used for managing rhinitis, sinusitis, and headache. The review provides a comprehensive overview of the bioactive compounds in FM, including terpenoids, lignans, neolignans, and water-soluble compounds. Understanding the bioactivity of such compounds can offer insights into the potential medicinal applications of 1-Fmoc-4-piperidineacetic acid in similar contexts (Shen et al., 2008).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGUAUKAZHOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359661
Record name 1-Fmoc-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fmoc-4-piperidineacetic acid

CAS RN

180181-05-9
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fmoc-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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